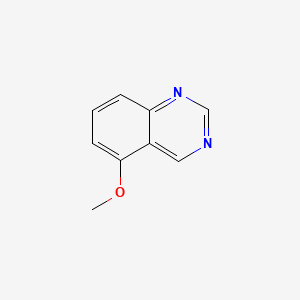

5-Methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCVTKJXKFSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617814 | |

| Record name | 5-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-87-8 | |

| Record name | 5-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxyquinazoline

Established Synthetic Routes to 5-Methoxyquinazoline and its Core Structure

The construction of the fundamental this compound framework can be achieved through several established synthetic pathways. These methods often involve the cyclization of appropriately substituted benzene (B151609) ring precursors.

Traditional approaches to synthesizing the this compound core often rely on multi-step reaction sequences. A common strategy begins with substituted anthranilic acid derivatives. For instance, one established route involves the cyclocondensation of an aminobenzoic acid with a source of a one-carbon unit, such as formamide (B127407).

A key intermediate, 5-methoxyquinazolin-4(3H)-one, is synthesized through the cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide under reflux conditions. This intermediate can then be converted into a more reactive species for further functionalization. A crucial step is the chlorination of the 5-methoxyquinazolin-4-ol tautomer using a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 4-chloro-5-methoxyquinazoline (B576197). vulcanchem.com This 4-chloro derivative serves as a versatile precursor for introducing various substituents at the C-4 position.

Table 1: Conventional Synthesis of 4-Chloro-5-methoxyquinazoline

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-Amino-4-methoxybenzoic acid | Formamide, 190°C | 5-Methoxyquinazolin-4(3H)-one | ~90% |

This table illustrates a representative multi-step synthesis for a key this compound intermediate based on literature findings. vulcanchem.com

To improve upon conventional methods, researchers have focused on developing more streamlined and higher-yielding synthetic strategies. These include telescoping processes and one-pot reactions, which enhance efficiency by reducing the number of intermediate isolation steps and minimizing waste.

One-pot syntheses, which involve adding multiple reagents to a single reactor to form a complex product in a single operation, represent a significant advancement in synthetic efficiency. These methods are valued for their atom and step economy. mdpi.com For the synthesis of the related quinazolinone core, a facile one-pot condensation reaction has been developed using a copper catalyst and ammonia (B1221849) as an in situ amine source, resulting in the formation of four new C–N bonds in good to excellent yields. rsc.org While not specific to the 5-methoxy variant, this methodology demonstrates the potential for creating the quinazoline (B50416) scaffold in a highly efficient, single-step process. Similarly, one-pot, three-component reactions assisted by microwave irradiation have been effectively used to synthesize pyrazoline derivatives under basic conditions, showcasing another green chemistry approach that could be adapted for quinazoline synthesis. fip.org

Advanced and Efficient Synthesis Approaches

Derivatization Strategies on the this compound Scaffold

The functionalization of the this compound ring is crucial for creating diverse chemical libraries and exploring structure-activity relationships. The reactivity of different positions on the bicyclic system allows for selective modification.

Each position on the quinazoline ring offers opportunities for derivatization, enabling the introduction of a wide array of functional groups.

C-2 Position: The C-2 position is a common site for modification. The presence of a reactive amino group at this position can serve as a versatile handle for further functionalization, allowing for the creation of diverse derivatives. vulcanchem.com For example, This compound-2,4-diamine (B160432) can be synthesized, introducing amino groups at both the C-2 and C-4 positions. vulcanchem.com Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl groups at the C-2 position. beilstein-journals.org

C-4 Position: The C-4 position is highly activated for nucleophilic aromatic substitution (SNAr), especially when it bears a good leaving group like a chloro substituent. The intermediate 4-chloro-5-methoxyquinazoline readily reacts with various nucleophiles. vulcanchem.com Amination with amines or anilines can produce 4-aminoquinazoline derivatives, while reaction with alcohols (etherification) can yield 4-alkoxyquinazolines. vulcanchem.comvulcanchem.comchim.it

C-5 Position: Direct functionalization at the C-5 position can be achieved through modern cross-coupling reactions. For instance, a bromo group introduced at the C-5 position, as in 5-bromo-2-methylamino-8-methoxyquinazoline, can be used as a handle for Suzuki–Miyaura coupling reactions with various boronic acids to introduce a wide range of aryl or heteroaryl substituents. jst.go.jp

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions are often used to modulate the physicochemical properties of the molecule, such as solubility. vulcanchem.com For example, the synthesis of 6-(benzyloxy)-4-chloro-7-methoxyquinazoline (B1280987) involves a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, demonstrating that complex substituents can be built onto these positions.

C-8 Position: The C-8 position is also amenable to substitution. The position of the methoxy (B1213986) group, whether at C-5 or C-8, has been shown to influence the biological activity of quinazoline derivatives. vulcanchem.com The synthesis of compounds like 5-bromo-8-methoxyquinazoline (B2480835) and 2-amino-8-methoxyquinazoline (B112925) confirms that this position is a key site for introducing functional groups that can significantly impact the molecule's properties. vulcanchem.comnih.gov

Table 2: Examples of Functionalization at Various Quinazoline Ring Positions

| Position | Functionalization Reaction | Example Reactant/Reagent | Resulting Moiety |

|---|---|---|---|

| C-2 | Amination | Guanidine | Amino group |

| C-4 | Nucleophilic Aromatic Substitution | Methylamine | Methylamino group |

| C-5 | Suzuki–Miyaura Coupling | Arylboronic acid | Aryl group |

| C-6 | Etherification (multi-step) | Benzyl (B1604629) bromide | Benzyloxy group |

| C-7 | Methoxylation | - | Methoxy group |

This table summarizes common derivatization strategies for the quinazoline scaffold based on reported chemical transformations. vulcanchem.comjst.go.jpvulcanchem.com

Ring System Modifications Leading to this compound Analogs

The core quinazoline ring system can be modified to produce key analogs such as quinazolinones and quinazolinediones, which often serve as crucial intermediates or possess biological activity themselves.

Quinazolinone Derivatives: The transformation of this compound into its corresponding quinazolinone derivatives is a fundamental strategy. A key precursor in many synthetic pathways is 5-methoxyquinazolin-4-ol, a tautomer of 5-methoxyquinazolin-4(3H)-one. This intermediate is often prepared through the cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide. Current time information in Bangalore, IN. Further modifications can be carried out on this quinazolinone core. For instance, novel sulphonamide-bearing 8-methoxyquinazolinone derivatives have been synthesized, highlighting the versatility of the quinazolinone scaffold for introducing complex functional groups. mdpi.com Hybrid molecules, such as quinazolinone-triazole derivatives, are synthesized through multi-step reactions, often beginning with the formation of the quinazolinone ring followed by functionalization to incorporate the triazole moiety. capes.gov.brnih.gov

Quinazolinedione Derivatives: this compound-2,4(1H,3H)-dione is another important analog, characterized by two carbonyl groups in the pyrimidine (B1678525) ring. frontiersin.org These derivatives are accessible through various synthetic routes. One notable method involves the reaction of 2-aminobenzonitriles with carbon dioxide, a process that can be efficiently catalyzed by ionic liquids. clockss.orgrsc.org This approach is considered an atom-economical and greener alternative to traditional methods. mdpi.com Quinazoline-2,4-diones, including those with a methoxy substituent, have been investigated for various biological applications. Current time information in Bangalore, IN.

Introduction of Diverse Functional Groups

The functionalization of the this compound core by introducing a variety of chemical moieties is a primary strategy for modulating its physicochemical and biological properties.

Amino Group: The introduction of amino groups is a common modification. This compound-2,4-diamine can be synthesized to serve as a potent inhibitor of specific biological targets. Current time information in Bangalore, IN.acs.org The amino group, particularly at the C2 or C4 position, provides a reactive handle for further derivatization, enabling the exploration of structure-activity relationships. mdpi.com The synthesis can involve the reaction of a chloro-substituted quinazoline with an amine source.

Chloro Group: Chlorination of the quinazoline ring system creates highly valuable intermediates. For example, 4-Chloro-5-methoxyquinazoline is a key precursor synthesized from 5-methoxyquinazolin-4-ol using a chlorinating agent like thionyl chloride, often achieving high yields. Current time information in Bangalore, IN. This chloro-derivative readily undergoes nucleophilic substitution, allowing for the introduction of various other functional groups. Current time information in Bangalore, IN.nih.gov

Anilino Group: The anilino moiety is frequently incorporated through the nucleophilic substitution of a 4-chloroquinazoline (B184009) derivative with a substituted aniline (B41778). mdpi.comuni-greifswald.de This reaction is typically performed in a suitable solvent like isopropanol (B130326) and may be heated to ensure completion. mdpi.com This approach has been used to prepare a wide range of 4-anilino-methoxyquinazoline derivatives. thieme-connect.commdpi.com

Alkynyl Group: The alkynyl functional group can be introduced to the quinazoline scaffold to serve as a handle for further reactions, such as "click chemistry". A common method involves the reaction of a suitable quinazoline precursor with propargyl bromide in the presence of a base like potassium carbonate. nih.gov This installs a terminal alkyne that can then be used, for example, to form a triazole ring. nih.gov

Triazole Moiety: Triazole rings are often introduced by employing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. clockss.org A quinazoline derivative bearing an alkyne functionality can be reacted with an organic azide (B81097) to form a stable, five-membered triazole ring. nih.govnih.gov This strategy has been successfully used to create hybrid molecules that fuse the quinazoline and triazole pharmacophores. capes.gov.brnih.govresearchgate.net

Sulfonamide Group: Sulfonamide functionalities can be attached to the quinazoline framework, often on a phenyl ring that is itself appended to the core. A general synthetic route involves preparing a precursor with an amino group, converting it to a sulfonyl chloride, and then reacting it with an amine. nih.gov More directly, novel sulfonamide-bearing methoxyquinazolinone derivatives have been synthesized by reacting a quinazolinone intermediate with 2-chloro-N-substituted acetamide (B32628) derivatives in the presence of a base. mdpi.com

Piperidinyl Moiety: The piperidinyl group can be introduced via nucleophilic substitution reactions. For instance, a chloro-substituted quinazoline can be reacted with piperidine (B6355638) or its derivatives, often in a solvent like acetonitrile (B52724) with a base such as potassium carbonate, to yield the corresponding piperidinyl-quinazoline. mdpi.comprinceton.edu This method allows for the incorporation of various substituted piperidine rings onto the quinazoline scaffold. nih.gov

Interactive Data Table: Functionalization of the Quinazoline Ring

| Functional Group | Reagents & Conditions | Resulting Structure Example | Citation(s) |

| Amino | 4-Chloro-5-methoxyquinazoline, Amine source | This compound-2,4-diamine | Current time information in Bangalore, IN., acs.org |

| Chloro | 5-Methoxyquinazolin-4-ol, Thionyl chloride (SOCl₂) | 4-Chloro-5-methoxyquinazoline | Current time information in Bangalore, IN. |

| Anilino | 4-Chloroquinazoline derivative, Substituted aniline, Isopropanol, Reflux | 4-Anilino-methoxyquinazoline derivative | mdpi.com, uni-greifswald.de |

| Alkynyl | Quinazoline derivative, Propargyl bromide, K₂CO₃, DMF | 2-Phenyl-4-(prop-2-yn-1-yloxy)quinazoline | nih.gov |

| Triazole | Alkyne-functionalized quinazoline, Organic azide, Cu(I) catalyst | Quinazoline-triazole hybrid | clockss.org, nih.gov |

| Sulfonamide | Methoxyquinazolinone intermediate, 2-chloro-N-substituted acetamide, K₂CO₃ | Sulfonamide-bearing methoxyquinazolinone | mdpi.com |

| Piperidinyl | Chloro-substituted quinazoline, Piperidine, K₂CO₃, Acetonitrile | Piperidinyl-quinazoline derivative | mdpi.com, princeton.edu |

Advanced Synthetic Techniques Applied to this compound Synthesis

Modern synthetic chemistry offers a range of advanced techniques that provide efficient and environmentally benign pathways to this compound and its derivatives.

Transition-metal catalysis is a powerful tool for constructing the quinazoline skeleton. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-N bond formation in the synthesis of quinazoline derivatives. researchgate.net Methods include the N-arylation of amidines with aryl halides, which can be followed by a one-pot cyclization with an aldehyde to form the quinazoline ring. princeton.edu Palladium-catalyzed carbonylative reactions have also been developed for synthesizing related heterocyclic systems. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for synthesizing quinazolines. One approach involves a one-pot, three-component reaction of benzaldehydes, benzyl amines, and anilines using a copper-based catalytic system. nih.gov

Manganese-Catalyzed Reactions: Manganese catalysts, which are more earth-abundant and less toxic than many noble metals, have been employed in acceptorless dehydrogenative coupling (ADC) strategies. For example, the reaction of 2-aminobenzyl alcohols with primary amides in the presence of a Mn(I) catalyst can produce 2-substituted quinazolines. uni-greifswald.denih.gov

Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations. scielo.org.mx While specific examples for this compound are not prevalent, general principles are applicable. Proline and its derivatives, for example, are well-known organocatalysts for reactions like the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which involves an intramolecular aldol (B89426) cyclization. researchgate.net Such catalysts activate substrates through the formation of enamine or iminium intermediates, a strategy that can be adapted for the asymmetric synthesis of heterocyclic building blocks. scielo.org.mx

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them attractive for green synthesis. nih.govthieme-connect.com The synthesis of quinazolinone derivatives has been achieved using alkaline protease as a catalyst. This biocatalytic approach highlights the potential for using enzymes to construct the core quinazoline ring system in an environmentally friendly manner. nih.gov

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts, offering advantages in terms of recyclability and reaction efficiency. nih.gov Their use in the synthesis of quinazoline-2,4(1H,3H)-diones is particularly well-documented. This transformation can be achieved by reacting 2-aminobenzonitriles with carbon dioxide at atmospheric pressure, using an ionic liquid as a dual solvent-catalyst. capes.gov.br Various types of ILs have been shown to be effective, including:

Hydroxyl-functionalized ILs: [BMIm][OH] has been used as a homogeneous, recyclable catalyst for this cyclization. mdpi.comclockss.org

Protic ILs (PILs): A bifunctional PIL, [HDBU⁺][TFE⁻], designed from a superbase and trifluoroethanol, has demonstrated excellent performance in catalyzing the reaction of CO₂ with 2-aminobenzonitriles at room temperature and atmospheric pressure. mdpi.com

Acetate-based ILs: 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) has also been found to be a simple and efficient dual solvent-catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂. capes.gov.br

The mechanism often involves the ionic liquid activating the amino group of the substrate and/or the CO₂ molecule, facilitating the cyclization reaction. mdpi.comclockss.org This method represents a significant advancement in the sustainable synthesis of this important class of quinazoline analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in developing environmentally benign and sustainable processes. yale.edusigmaaldrich.comrroij.com These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com Key tenets of green chemistry relevant to this compound synthesis include waste prevention, maximizing atom economy, and utilizing safer solvents and reaction conditions. sigmaaldrich.comacs.org

One of the primary goals is to design synthetic routes with high atom economy, ensuring that a maximal proportion of the starting materials is incorporated into the final product. acs.org This reduces waste and improves efficiency. The selection of solvents is another critical aspect, with a push towards using greener alternatives that are less toxic, non-volatile, and recyclable. rroij.comnih.gov Furthermore, the principles encourage conducting reactions at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic impacts. yale.edu The use of catalytic reagents over stoichiometric ones is also a core principle, as catalysts can be used in small amounts and recycled, reducing waste. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable. This involves a holistic approach, considering the entire lifecycle of the chemical process, from the choice of renewable feedstocks to the design of biodegradable products. yale.edurroij.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic organic chemistry, offering significant advantages over conventional heating methods. ijnrd.orgscielo.org.mx This technology utilizes microwave radiation to heat reactions, leading to rapid temperature increases and, consequently, dramatically reduced reaction times. ijnrd.orgscispace.comnih.gov The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. ijnrd.org

Table 1: Comparison of Conventional Heating and Microwave-Assisted Organic Synthesis (MAOS)

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection | Dipolar polarization and ionic conduction ijnrd.org |

| Heating Rate | Slow and gradual | Rapid and uniform nih.gov |

| Reaction Time | Hours to days | Minutes to hours ijnrd.org |

| Energy Efficiency | Lower | Higher nih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free scielo.org.mx |

| Product Yield | Variable | Often higher ijnrd.org |

| Product Purity | May require extensive purification | Often higher purity ijnrd.org |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production methods in chemical synthesis. amt.ukamericanpharmaceuticalreview.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amt.ukmdpi.com It provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, improved product quality, and easier scalability. asynt.com

The application of flow chemistry is becoming increasingly widespread in the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients (APIs) and other valuable compounds. amt.ukasynt.com Key benefits include faster reactions, cleaner products, and the ability to safely handle hazardous reactions due to the small reactor volumes. amt.ukasynt.com While direct applications to this compound production are not explicitly detailed in the search results, the synthesis of other heterocyclic compounds has been successfully demonstrated using flow chemistry. mdpi.com The technology's capacity for process intensification and automation makes it a highly attractive approach for the efficient and sustainable manufacturing of this compound. amt.uk

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Advantage | Description |

| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. asynt.com |

| Precise Control | Accurate control over temperature, pressure, and stoichiometry leads to higher reproducibility. asynt.com |

| Improved Yield and Purity | Optimized reaction conditions often result in cleaner reactions and higher yields. amt.uk |

| Scalability | Scaling up is achieved by running the system for longer periods, avoiding the challenges of scaling up batch reactors. americanpharmaceuticalreview.comasynt.com |

| Process Intensification | Increased throughput and efficiency in a smaller footprint. amt.uk |

| Automation | Allows for continuous and automated production. asynt.com |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of the this compound core is characterized by its susceptibility to various transformations, including nucleophilic substitutions, redox processes, and cross-coupling reactions.

Nucleophilic substitution is a fundamental reaction type where a nucleophile displaces a leaving group on a molecule. chemguide.co.uksavemyexams.com In the context of the quinazoline ring system, which is electron-deficient, positions on the pyrimidine ring are generally more susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, at positions C2 or C4 of the quinazoline core facilitates these reactions.

The reaction mechanism can proceed through different pathways, such as SNAr (nucleophilic aromatic substitution), which is common for aromatic systems. The specific mechanism (e.g., SN1 or SN2 for alkyl halides attached to the quinazoline core) depends on the substrate, nucleophile, leaving group, and reaction conditions. chemguide.co.ukgatech.edulibretexts.org For instance, a halogenoalkane attached to the quinazoline can react with nucleophiles like hydroxide (B78521) ions to form alcohols. chemguide.co.uk The polarity of the carbon-halogen bond is a key factor driving this reactivity. savemyexams.comsavemyexams.com

Oxidation and reduction reactions, collectively known as redox reactions, involve the transfer of electrons. libretexts.orgatlanticoer-relatlantique.ca Oxidation is the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. libretexts.orgatlanticoer-relatlantique.ca

For quinazoline derivatives, oxidation can lead to the formation of N-oxides. Conversely, reduction of certain functional groups on the quinazoline scaffold can yield various derivatives with modified properties. For example, the reduction of a nitro group can be a step in the synthesis of other quinazoline derivatives. google.com A variety of oxidizing and reducing agents can be employed to achieve these transformations, with the choice of reagent depending on the desired outcome and the presence of other functional groups in the molecule. asccollegekolhar.in

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a prominent example.

This methodology has been successfully applied to synthesize various aryl-substituted heterocyclic compounds. researchgate.netnih.govresearchgate.net For instance, the Suzuki cross-coupling of bromo-substituted heterocycles, such as 5-bromo-1,2,3-triazine, with boronic acids has been shown to be an efficient method for creating diverse libraries of compounds. nih.govuzh.ch Although a specific example for this compound is not provided in the search results, the presence of a suitable halide on the quinazoline ring would enable its participation in such cross-coupling reactions, allowing for the introduction of a wide range of substituents.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering an atom-economical approach to creating complex molecules by activating and transforming native carbon-hydrogen bonds. For the quinazoline core, these strategies are crucial for elaborating the heterocyclic structure, which is a privileged scaffold in medicinal chemistry. chim.it The reactivity of the quinazoline ring is influenced by the electronic properties of its substituents. A methoxy group, being an electron-donating group, is expected to affect the electron density of the quinazoline system and thereby influence the regioselectivity and efficiency of C-H functionalization reactions. mdpi.commdpi.com

Research on quinoline (B57606) N-oxides, a related heterocyclic system, has shown that the presence of an electron-donating methoxy group can sometimes reduce the reactivity of certain C-H bonds, leading to modest yields in some amination reactions. mdpi.com Conversely, in other transformations involving the quinazoline scaffold, electron-donating groups have been well-tolerated and can even enhance the C-H activation process. chim.itmdpi.com

Various transition metals, including palladium, rhodium, and copper, are commonly employed to catalyze C-H functionalization reactions on the quinazoline core. chim.itsci-hub.se These reactions can lead to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-Catalyzed C-H Arylation: Palladium catalysis is widely used for the direct arylation of heteroaromatics. In the context of quinazolinones, substrates with electron-rich functionalities at the C-2 arene have been shown to enhance the C-H activation process, leading to excellent yields of the arylated products. sci-hub.se While specific examples for this compound are not prevalent, the general methodology suggests its potential as a substrate.

Copper-Catalyzed C-H Amination: Copper-based catalytic systems have been developed for the amination of quinoline N-oxides. The presence of a methoxy group on the quinoline ring has been observed to give modest product yields, which was attributed to the reduced reactivity of the C2-H bond. mdpi.com

Rhodium-Catalyzed Annulation: Rhodium-catalyzed C-H activation can be used to construct fused heterocyclic systems. For example, the reaction of 4-anilinoquinazolines with diazo compounds, catalyzed by rhodium, leads to the formation of annulated products through a process involving C-H bond activation of the quinazoline core. chim.it The electronic nature of substituents on the quinazoline ring can influence the outcome of such reactions.

Below is a table summarizing representative C-H functionalization reactions on the quinazoline scaffold, which could potentially be adapted for this compound.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Product | Yield (%) | Ref |

| C-2 Arylation | Pd(OAc)₂, CuI | Thiazolo[5,4-f]quinazolin-9(8H)-one, Aryl halides | C-2 Arylated quinazolinone | Good to Excellent | sci-hub.se |

| C-H Indolation | CuCl₂ | Quinazoline-3-oxide, Indoles | 4-(Indol-3-yl)quinazoline | 52-88 | chim.it |

| Annulation | [RhCp*Cl₂]₂, AgSbF₆ | 4-Anilinoquinazolines, Diazo compounds | Fused 4-anilinoquinazolines | - | chim.it |

| C-2 Alkylation | Rh₂(OAc)₄, AgSbF₆ | N-Pyridyl-quinazolinone, Diazo carbonyls | C-2 Alkylated quinazolinone | up to 78 | sci-hub.se |

This table presents data for the general quinazoline scaffold and its derivatives, as specific examples for this compound are not widely reported.

Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions are significant chemical transformations that allow for the structural rearrangement of cyclic systems to form different ring architectures. Such reactions involving the quinazoline nucleus are not commonly reported, indicating the general stability of this heterocyclic system.

However, the synthesis of quinazolines can sometimes be achieved through the ring contraction of larger heterocyclic systems. A notable example is the thermal ring contraction of 3H-1,4-benzodiazepines. When heated, these seven-membered ring compounds can rearrange to form the more stable six-membered quinazoline core. clockss.org This process involves a proposed mechanism of thermal electrocyclization to a tricyclic aziridine (B145994) intermediate, followed by ring-opening to an N-ylide and subsequent fission to yield the quinazoline. clockss.org For instance, the thermal treatment of 5-methoxy-3H-1,4-benzodiazepines leads to the formation of 4-methoxyquinazolines. clockss.org

Conversely, reactions that lead to the opening of the quinazoline ring have been observed under forcing conditions. At high temperatures, in either acidic or basic media, quinazoline derivatives can undergo ring opening to yield products such as O-aminobenzaldehyde. ambeed.com This represents a ring cleavage rather than a constructive ring expansion to a larger heterocyclic system.

There is a lack of documented evidence for ring expansion reactions starting from a quinazoline core to form larger heterocyclic systems like benzodiazepines or for ring contraction to smaller rings like indazoles under typical synthetic conditions. The stability of the fused benzene and pyrimidine ring system makes such transformations challenging.

The table below summarizes the known ring transformation reactions related to the quinazoline system.

| Transformation | Starting Material | Conditions | Product | Ref |

| Ring Contraction | 5-Methoxy-3H-1,4-benzodiazepine | Heat (refluxing xylene) | 4-Methoxyquinazoline | clockss.org |

| Ring Opening | Quinazoline derivatives | High temperature, acid or base | O-aminobenzaldehyde, ammonia, formic acid | ambeed.com |

This table highlights that ring transformations typically either lead to the formation of the stable quinazoline ring from larger rings or the decomposition of the quinazoline ring under harsh conditions.

Advanced Spectroscopic and Structural Characterization of 5 Methoxyquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.netnumberanalytics.com

1H NMR and 13C NMR Analysis

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for the initial characterization of 5-methoxyquinazoline derivatives.

In ¹H NMR spectra, the methoxy (B1213986) group (O-CH₃) protons typically appear as a sharp singlet in the upfield region, generally between δ 3.8 and 4.1 ppm. nih.govacgpubs.org For instance, in a series of 4N-substituted-8-methoxyquinazoline derivatives, the OCH₃ signal was consistently observed around 4.0 ppm. nih.gov The aromatic protons of the quinazoline (B50416) ring system and any aryl substituents resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. nih.govgoogle.com The specific chemical shifts and splitting patterns (multiplicity) of these aromatic signals are dictated by the substitution pattern on the rings.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The carbon of the methoxy group in this compound derivatives is typically found at approximately 55-56 ppm. acgpubs.orgnih.gov The carbons of the quinazoline core and other aromatic rings appear in the δ 110-160 ppm range. Quaternary carbons, such as C=O or C=N, can be observed at lower fields, sometimes exceeding 160 ppm. bhu.ac.innih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methoxyquinazoline Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Reference |

| 8-Methoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl | ¹H | 3.9 (s, 3H, OCH₃) | nih.gov |

| ¹³C | 55.7 (OCH₃) | nih.gov | |

| 4N-(3-Chlorophenyl)-8-methoxy-7-[3-(4-morpholinyl)propoxy]quinazolin-4-amine | ¹H | 4.03 (s, 3H, OCH₃) | nih.gov |

| ¹H | 7.12-8.79 (m, Ar-H) | nih.gov | |

| 4-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamide | ¹H | 3.92 (s, 3H, OCH₃) | acgpubs.org |

| ¹³C | 56.23 (OCH₃) | acgpubs.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orgsdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two protons, helping to map out proton-proton networks within the molecule, such as through the aliphatic chains of substituents or around the aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgsdsu.edu This is extremely powerful for assigning carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. emerypharma.com For example, the proton signal of the methoxy group will show a cross-peak to the methoxy carbon signal, confirming its assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This technique is vital for connecting different molecular fragments and for assigning quaternary (non-protonated) carbons. emerypharma.com For example, the protons of the methoxy group (¹H) would be expected to show an HMBC correlation to the aromatic carbon (¹³C) to which the methoxy group is attached (a three-bond correlation), definitively placing the methoxy group on the quinazoline skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. innovareacademics.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures molecular masses with very high accuracy (typically to within 0.001 atomic mass units). innovareacademics.inmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. bioanalysis-zone.commsesupplies.com By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, chemists can confirm the molecular formula with high confidence. For instance, various 8-methoxyquinazoline (B3282709) derivatives have been characterized by ESI-MS (Electrospray Ionization Mass Spectrometry), where the observed molecular ion peak (M+) or the protonated molecule peak ([M+H]+) corresponds to the expected molecular weight. nih.govacgpubs.org The use of HRMS would further refine this by matching the observed mass to a unique elemental composition, distinguishing it from other potential formulas with the same nominal mass. bioanalysis-zone.com

Table 2: Mass Spectrometry Data for Representative Methoxyquinazoline Derivatives

| Compound | Ionization Mode | Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| 4N-(3-Chlorophenyl)-7-(3-(4-morpholinyl)propoxy)-8-methoxyquinazolin-4-amine | ESI-MS | C₂₂H₂₅ClN₄O₃ | 428.16 | 429.15 (M⁺) | nih.gov |

| 4N-(3-Bromophenyl)-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amine | ESI-MS | C₂₃H₂₈BrN₅O₂ | 485.14 | 486.15 (M⁺), 488.15 (M+2)⁺ | nih.gov |

| 4-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-5-methoxy-2-nitrobenzamide | ESI-MS | C₂₃H₂₅N₅O₅ | 439.18 | 440 (M⁺+H) | acgpubs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. compoundchem.com The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.eduvscht.cz Specific bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

For this compound derivatives, key characteristic absorptions include:

Aromatic C-H stretch : Typically found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretch : Found just below 3000 cm⁻¹. vscht.cz

C=N and C=C stretching : These vibrations from the quinazoline ring system appear in the 1600-1450 cm⁻¹ region. vscht.cz

C-O stretching : The aryl-alkyl ether bond of the methoxy group gives rise to strong absorptions, often in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

N-H stretch : If an amine or amide group is present, a characteristic stretch will appear in the 3500-3300 cm⁻¹ region. nih.gov

C=O stretch : For quinazolinone derivatives, a strong carbonyl absorption is expected around 1700-1650 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Methoxyquinazoline Derivatives

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Reference |

| N-H (Amine) | Stretch | 3275 - 3161 | nih.gov |

| C-H (Aromatic) | Stretch | ~3100 - 3000 | vscht.cz |

| C-H (Aliphatic) | Stretch | ~3000 - 2850 | vscht.cz |

| C=O (Amide in quinazolinone) | Stretch | ~1697 | acgpubs.orgresearchgate.net |

| C=N / C=C (Aromatic ring) | Stretch | ~1600 - 1400 | vscht.cz |

| C-O (Aryl ether) | Stretch | ~1268, 1074 | acgpubs.org |

| NO₂ (if present) | Asymmetric/Symmetric Stretch | ~1574, 1345 | acgpubs.orgresearchgate.net |

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com This technique provides definitive proof of a molecule's constitution and conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. ajol.info

The analysis of a 4-arylaminoquinazoline derivative, for example, determined that the crystal belongs to the monoclinic system with a P21/c space group. ajol.info The study revealed specific bond lengths and angles and detailed the intermolecular hydrogen bonding network that stabilizes the crystal packing. ajol.info Such data is invaluable for understanding the molecule's solid-state properties and for computational modeling studies. The collection of X-ray data allows for the determination of the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the fundamental repeating unit of the crystal. mdpi.comnih.gov

Table 4: Example of Single-Crystal X-ray Diffraction Data for a Quinazoline Derivative

| Parameter | Value | Reference |

| Compound | 5aX (a 4-arylaminoquinazoline derivative) | ajol.info |

| Crystal System | Monoclinic | ajol.info |

| Space Group | P21/c | ajol.info |

| a (Å) | 12.3637(4) | ajol.info |

| b (Å) | 12.7902(2) | ajol.info |

| c (Å) | 13.2240(5) | ajol.info |

| α (°) | 90 | ajol.info |

| β (°) | 117.030(5) | ajol.info |

| γ (°) | 90 | ajol.info |

| Volume (ų) | 1862.75(12) | ajol.info |

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to a comprehensive understanding of a molecule's structure-property relationships.

Research into quinazoline derivatives has utilized single-crystal X-ray diffraction to confirm molecular structures and understand their packing in the solid state. For instance, the crystal structure of a 4-arylaminoquinazoline derivative, compound 5aX , was determined to belong to the monoclinic system with the space group P21/c. ajol.info The analysis revealed specific hydrogen bonding interactions that dictate the molecular packing. ajol.info Similarly, the crystal structure of 4-methoxyquinazoline was also characterized, revealing a nearly planar molecule that forms π–π stacks in the crystal lattice. iucr.org

The detailed crystallographic data for these related quinazoline derivatives provide a valuable reference for predicting and interpreting the structural features of this compound and its analogues.

Table 1: Crystallographic Data for Selected Quinazoline Derivatives

| Parameter | Compound 5aX ajol.info | 4-Methoxyquinazoline iucr.org |

|---|---|---|

| Chemical Formula | C₂₄H₂₄N₄O₄ | C₉H₈N₂O |

| Molecular Weight | 432.47 | 160.17 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P2₁ |

| a (Å) | 12.3637(4) | 6.9590(6) |

| b (Å) | 12.7902(2) | 4.0517(3) |

| c (Å) | 13.2240(5) | 13.5858(12) |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 117.030(5) | 91.754(8) |

| **γ (°) ** | 90 | 90 |

| **Volume (ų) ** | 1862.75(12) | 382.88(6) |

| Z | 2 | 2 |

| Temperature (K) | Not Reported | 150 |

| Radiation | Not Reported | Cu Kα |

| R-factor | 0.0569 | Not Reported |

Powder X-ray Diffraction (PXRD) for Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in the development of chemical compounds, particularly in the pharmaceutical industry. rigaku.comamericanpharmaceuticalreview.com Different polymorphic forms of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact its behavior and efficacy. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a primary and powerful tool for the investigation and characterization of polymorphism. rigaku.com

The PXRD pattern is a fingerprint of a crystalline solid, with each polymorphic form giving a unique diffraction pattern. rigaku.com This technique is instrumental in identifying the presence of different polymorphs in a sample, monitoring phase transformations between forms under various conditions (e.g., temperature, humidity, pressure), and quantifying the amount of a specific polymorph in a mixture. americanpharmaceuticalreview.comresearchgate.net

While specific studies on the polymorphism of this compound are not widely reported, the established methodologies using PXRD are directly applicable. The process would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each new form would be analyzed by PXRD to obtain its characteristic diffraction pattern. The relative thermodynamic stabilities of the polymorphs can be assessed through techniques like competitive slurry experiments or by measuring their solubilities. researchgate.net The potential for phase transitions between different forms due to grinding, heating, or changes in humidity can also be systematically investigated using in-situ PXRD measurements. researchgate.net Such studies are essential for selecting the most stable and suitable crystalline form of this compound for any given application.

Computational Chemistry and Molecular Modeling of 5 Methoxyquinazoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the electronic characteristics and geometry of 5-Methoxyquinazoline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemrj.org DFT studies on quinazoline (B50416) derivatives help elucidate their reactivity, stability, and spectroscopic properties. scispace.comnih.gov These calculations are based on determining the electron density of a system, which in turn is used to calculate various molecular properties. For quinazoline-based compounds, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed to optimize molecular geometry and compute electronic parameters. chemrj.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy (ELUMO) relates to its ability to accept electrons, indicating its electrophilicity. youtube.comekb.eg

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic heterocyclic compounds like this compound, the HOMO is typically distributed over the quinazoline ring system, while the LUMO is also delocalized across the aromatic structure. The methoxy (B1213986) group can influence the electron density and thus the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound Note: These values are representative for similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with one another. avogadro.ccucla.edu

In an MEP map, different colors represent different electrostatic potential values. deeporigin.com Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. ekb.egucla.edu Blue areas signify regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. ekb.egucla.edu Green and yellow areas represent regions with near-zero or intermediate potential. ekb.egwolfram.com For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group are expected to be regions of high electron density (red), making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic ring, would exhibit a more positive potential (blue). ekb.eg

Global reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.netrowansci.com It is calculated from the electronic chemical potential and chemical hardness, which are in turn related to the HOMO and LUMO energies. rowansci.com A higher electrophilicity index indicates a better electrophile.

Conversely, the nucleophilicity index (N) measures a molecule's ability to donate electrons. researchgate.net This index is useful for comparing the nucleophilic character of a series of molecules. These indices are critical in medicinal chemistry for predicting the reactivity of potential drug candidates with biological targets, such as nucleophilic residues like cysteine in proteins. rowansci.comsubstack.com

Table 2: Illustrative Global Reactivity Indices for this compound Note: These values are representative for similar heterocyclic compounds and are for illustrative purposes.

| Reactivity Index | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity (ω) | 2.80 |

| Nucleophilicity (N) | 3.20 |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. helixon.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.govnih.gov For this compound, a key area of conformational flexibility involves the rotation of the methoxy group relative to the quinazoline ring. While the quinazoline ring itself is largely planar and rigid, the orientation of the methyl group of the methoxy substituent can vary. Computational methods can be used to calculate the energy of different conformers and identify the most stable (lowest energy) conformation, which is crucial for understanding how the molecule fits into a biological target's binding site. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Protein Interactions.researchgate.netnih.govwhiterose.ac.uk

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and interactions between a ligand, like this compound, and a protein target. whiterose.ac.uk

MD simulations can reveal the flexibility of the ligand and the protein's binding pocket, showing how they adapt to each other upon binding. nih.gov For instance, a simulation can track the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. researchgate.netnih.gov Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations are essential for validating docking poses, understanding the thermodynamics of binding, and guiding the design of more potent and selective inhibitors based on the quinazoline scaffold. whiterose.ac.uknih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Molecular docking studies on derivatives of this compound have been instrumental in elucidating their mechanism of action at a molecular level. For instance, derivatives like 4-chloro-5-methoxyquinazoline (B576197) have been investigated as potential inhibitors of enzymes such as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1). The binding of these inhibitors is critically dependent on their interaction with zinc ions present in the catalytic site of the enzyme.

Computational programs like AutoDock are employed to perform these docking simulations. The scoring functions within these programs calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. The interaction profile for quinazoline derivatives often reveals a combination of hydrogen bonds, hydrophobic interactions, and, in specific cases like ENPP-1, coordination with metal ions. For example, the quinazoline scaffold can occupy hydrophobic regions of a binding pocket, while specific substitutions can form crucial hydrogen bonds with amino acid residues. nih.gov

The predicted binding affinities help in ranking potential inhibitors and prioritizing them for further experimental testing. These computational predictions are a key step in structure-based drug design, allowing for the rational optimization of lead compounds.

Table 1: Example of Predicted Binding Affinities for Quinazoline Derivatives This table is illustrative and based on typical data from docking studies of quinazoline derivatives against various targets.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| 4-Anilinoquinazoline (B1210976) | EGFR | -11.13 | Hydrogen Bond, Hydrophobic |

| 5-Styryltetrazolo[1,5-c]quinazoline | Tubulin | -8.5 | Hydrophobic, Pi-Alkyl |

| 4-chloro-5-methoxyquinazoline analog | ENPP-1 | -7.2 | Metal Coordination, Hydrogen Bond |

| 2-Aryl-4-aminoquinazoline | Trypanosoma cruzi target | -9.1 | Pi-Pi Stacking, Hydrogen Bond |

A primary outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. These "hotspots" are regions where interactions contribute most significantly to the binding affinity.

For quinazoline derivatives targeting protein kinases like Epidermal Growth Factor Receptor (EGFR), a common binding mode involves the quinazoline nitrogen atoms forming hydrogen bonds with backbone residues in the hinge region of the kinase domain. In studies of various quinazolinones, key residues such as Lys241, Asn247, and Arg305 have been identified as forming significant hydrogen bond interactions. nih.gov Hydrophobic interactions with residues like Leu855, Ala880, and Val911 also play a vital role in stabilizing the ligand-protein complex. nih.gov

By identifying these key residues, researchers can understand why certain derivatives are more potent than others and can design new molecules with modified substituents to enhance these specific interactions, thereby improving binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR studies have been performed on series of quinazoline derivatives to understand the structural requirements for their biological activities. For instance, a QSAR study on 2,4-diamino-5-substituted quinazolines, including the 5-methoxy derivative, as inhibitors of human dihydrofolate reductase (DHFR), has provided valuable insights. scispace.com

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. Multiple Linear Regression (MLR) is a common statistical method used to build 2D-QSAR models. researchgate.net These models can establish a linear relationship between a set of descriptors and the biological activity. orientjchem.org

3D-QSAR: These models utilize information from the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. frontiersin.org These techniques generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity, providing a more intuitive guide for drug design. frontiersin.org For quinazoline derivatives, 3D-QSAR models have highlighted the importance of steric and electrostatic fields for inhibitory effects. tandfonline.com

The development of a robust QSAR model is highly dependent on the appropriate selection of molecular descriptors and rigorous statistical validation.

Molecular Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure. For QSAR studies on quinazoline derivatives, a wide range of descriptors have been employed:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. These are often calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netorientjchem.org

Steric Descriptors: Parameters like molar refractivity or specific steric indices that describe the size and shape of the molecule or its substituents. tandfonline.com

Statistical Validation: To ensure a QSAR model is robust and has predictive power, it must be thoroughly validated. wikipedia.org Key validation techniques include:

Internal Validation: Often performed using cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built leaving one compound out at a time and predicting its activity. The quality of the internal validation is often assessed by the cross-validated correlation coefficient (q²). wikipedia.org

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power on external data). The predictive ability is measured by the predictive correlation coefficient (R²_pred). nih.gov

Y-Randomization: The biological activity data is randomly shuffled to ensure that the original correlation is not due to chance. derpharmachemica.com

Table 2: Statistical Parameters for a Representative QSAR Model of Quinazoline Derivatives This table presents typical statistical validation parameters from QSAR studies.

| Parameter | Description | Typical Value |

|---|---|---|

| n | Number of compounds in the training set | > 20 |

| R² | Coefficient of determination (goodness of fit) | > 0.8 |

| q² | Cross-validated correlation coefficient (robustness) | > 0.5 |

| R²_pred | Predictive R² for the external test set (predictivity) | > 0.6 |

| F-test | Fisher's test value (statistical significance) | High value |

| SEE | Standard Error of Estimate | Low value |

In Silico ADMET Prediction and Molecular Property Calculations

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its fundamental molecular properties, is a critical component in the early stages of drug discovery and development. In silico computational tools provide a rapid and cost-effective method for predicting these characteristics, allowing for the preliminary assessment of a compound's potential druglikeness and pharmacokinetic behavior. For this compound, a series of computational models have been employed to generate predictions for key ADMET parameters and to calculate its essential molecular properties.

These predictions are derived from quantitative structure-activity relationship (QSAR) models, which are built upon extensive datasets of experimentally determined properties of other chemical compounds. While these in silico predictions offer valuable initial insights, they are intended to guide further experimental investigation rather than replace it.

A foundational aspect of in silico analysis involves the calculation of fundamental molecular properties that influence a compound's pharmacokinetic and pharmacodynamic behavior. These descriptors are often used to assess a compound's adherence to established druglikeness rules, such as Lipinski's Rule of Five. The calculated molecular properties for this compound are summarized in the interactive table below.

The data indicates that this compound has a molecular weight of 160.17 g/mol . Its lipophilicity, as indicated by a LogP value of 1.83, suggests a moderate level of solubility in both lipid and aqueous environments. The topological polar surface area (TPSA) is calculated to be 38.07 Ų, a value that is often correlated with a compound's ability to permeate cell membranes. Furthermore, the molecule possesses three hydrogen bond acceptors and no hydrogen bond donors. The presence of one rotatable bond suggests a degree of conformational flexibility.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.83 |

| Topological Polar Surface Area (TPSA) | 38.07 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 1 |

Note: These values are computationally generated and may vary slightly between different prediction software.

The ADMET profile of a potential drug candidate is a crucial determinant of its clinical success. In silico models can provide early-stage predictions for various ADMET parameters, helping to identify potential liabilities. The predicted ADMET profile for this compound is detailed in the interactive table below, covering aspects of absorption, distribution, metabolism, excretion, and toxicity.

Absorption: The predicted high gastrointestinal (GI) absorption for this compound suggests that it is likely to be well-absorbed from the digestive tract into the bloodstream.

Distribution: Predictions indicate that this compound is likely to cross the blood-brain barrier (BBB), which has implications for its potential effects on the central nervous system. It is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter that can limit the distribution of compounds to various tissues.

Metabolism: The compound is predicted to be an inhibitor of the cytochrome P450 isoenzyme CYP1A2, while not significantly inhibiting CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a potential for drug-drug interactions with other compounds metabolized by CYP1A2.

Toxicity: In silico toxicity predictions for this compound are generally favorable. It is predicted to be non-mutagenic in the AMES test and is not predicted to be a human Ether-a-go-go-Related Gene (hERG) I inhibitor, which is important for assessing the risk of cardiac toxicity. The predicted oral acute toxicity in rats (LD₅₀) is 2.522 mol/kg, placing it in toxicity class 4. It is also predicted to be non-hepatotoxic.

Table 2: Predicted ADMET Profile of this compound

| Parameter | Prediction |

|---|---|

| Absorption | |

| Gastrointestinal (GI) Absorption | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| Metabolism | |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Toxicity | |

| AMES Mutagenicity | No |

| hERG I Inhibitor | No |

| Hepatotoxicity | No |

| Oral Acute Toxicity (Rat) LD₅₀ | 2.522 mol/kg |

Note: These predictions are based on computational models and require experimental validation.

Biological Activities and Pharmacological Investigations of 5 Methoxyquinazoline Derivatives

Anticancer Activity Profiling

Derivatives of 5-methoxyquinazoline have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been the subject of extensive research, leading to the identification of potent inhibitors of key enzymes and pathways that are critical for tumor growth and survival.

The inhibition of protein tyrosine kinases is a well-established strategy in cancer therapy, and this compound derivatives have emerged as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src Kinase.

Many 4-anilinoquinazoline (B1210976) compounds have been developed as tyrosine kinase inhibitors. biomedres.us A series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one derivatives were synthesized and evaluated for their antitumor activity. One promising compound from this series demonstrated an IC₅₀ value of 106 nM against EGFR. tandfonline.comtocris.com This highlights the potential of the methoxyquinazoline scaffold in designing EGFR inhibitors. Furthermore, derivatives of 5-anilinoquinazoline-8-nitro have been shown to inhibit VEGFR-2 tyrosine kinase, underscoring the role of the quinazoline (B50416) core in targeting this key angiogenic receptor. researchgate.net

The dual inhibition of EGFR and VEGFR is a sought-after characteristic in anticancer drug development. nih.gov A notable 8-methoxy-2-trimethoxyphenyl-quinazoline derivative was identified as a dual inhibitor of both VEGFR2 and EGFR, with an IC₅₀ value of 98.1 nM against VEGFR2. tandfonline.comtocris.com

Bosutinib (SKI-606), a 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile, is a potent inhibitor of Src kinase. nih.govambeed.com While a quinoline (B57606), its structure shares features with the anilinoquinazolines and highlights the importance of the methoxy-substituted ring system. Another Src tyrosine kinase inhibitor, AZM 475271, incorporates a 6-methoxyquinazoline (B1601038) moiety. tocris.com The development of bivalent inhibitors targeting both ABL and SRC has also utilized the 4-anilinoquinazoline scaffold. mdpi.com

Epigenetic modifications, particularly DNA methylation, play a crucial role in cancer development. DNA methyltransferase (DNMT) inhibitors can reverse the hypermethylation-induced silencing of tumor suppressor genes. While nucleoside analogs are established DNMT inhibitors, there is a growing interest in non-nucleoside inhibitors to overcome their limitations. researchgate.netnih.gov

The quinazoline and quinoline scaffolds have been identified as key structures for the development of non-nucleoside DNMT inhibitors. dovepress.comnih.gov SGI-1027, a quinoline-based compound, is a well-known non-nucleoside DNMT inhibitor that targets DNMT1, DNMT3A, and DNMT3B. nih.govnih.govrndsystems.com It functions through a DNA-competitive mechanism and can induce the degradation of DNMT1. nih.gov The development of analogs of SGI-1027, such as MC3343 and MC3353, which are also based on the quinoline structure, has led to more potent and selective inhibitors. researchgate.netnih.govresearchgate.net

Furthermore, research has directly pointed to quinazoline derivatives as inhibitors of DNMTs. researchgate.netdovepress.comnih.gov Some have been designed as dual inhibitors of G9a and DNMT. nih.gov Specific quinazoline derivatives have been shown to be selective for DNMT3A. mdpi.com This growing body of evidence underscores the potential of the quinazoline framework, including 5-methoxy substituted variations, in the design of novel epigenetic drugs. nih.govidrblab.net

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. biomedres.usnih.gov Several quinazoline derivatives have been designed and evaluated as topoisomerase inhibitors. nih.govnih.gov

Specifically, 6,7-disubstituted-quinazolin-5,8-dione derivatives have been shown to be potent inhibitors of both topoisomerase I and II. nih.gov The substitution pattern on the quinazoline ring is critical for activity. For instance, benzoquinazolines with a dimethylaminoethyl group at the 6-position have demonstrated dual inhibitory activity against topoisomerase I and II. nih.gov

More recently, novel researchgate.netdovepress.comnih.govtriazolo[4,3-c]quinazoline derivatives have been synthesized and identified as intercalative topoisomerase II inhibitors. plos.org One of the most potent compounds in this series exhibited an IC₅₀ of 15.16 μM against topoisomerase II. plos.org Additionally, 8-methoxy-quinazoline-2,4-diones have been investigated for their activity against bacterial DNA gyrase and topoisomerase IV, suggesting the broader potential of this scaffold in targeting type II topoisomerases. mdpi.comnih.govasm.orgasm.org While the primary focus of these studies was antibacterial, they provide a basis for designing topoisomerase inhibitors for cancer therapy. nih.govresearchgate.net

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates.

For instance, a series of sulphonamide-bearing methoxyquinazolinone derivatives were evaluated for their in vitro cytotoxicity. tandfonline.comnih.govtandfonline.com Compounds 6 and 10 from this series exhibited higher activity against A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast) cancer cell lines compared to the standard drug 5-fluorouracil. tandfonline.comresearchgate.netnih.govtandfonline.com These compounds also showed activity against HUVEC (human umbilical vein endothelial cells), which is relevant for studying anti-angiogenic effects. tandfonline.comnih.govtandfonline.com

Another study on 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one derivatives reported strong cytotoxic activities. tandfonline.comtocris.com Specifically, compounds 2 , 6 , 10 , and 8 were more potent than the reference drug docetaxel (B913) against the Hela (cervical) cell line. tandfonline.com Compound 11 showed strong cytotoxicity against the A549 cell line, while compounds 6 and 9 were potent against the MDA cell line. tandfonline.comtocris.com The cytotoxic potential of morpholino propoxy quinazoline derivatives has also been demonstrated against leukemic cells. sphinxsai.com

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Methoxyquinazoline Derivatives

| Compound | A549 | HepG-2 | LoVo | MCF-7 | Hela | MDA | HUVEC | Reference |

|---|---|---|---|---|---|---|---|---|

| Compound 6 (sulphonamide deriv.) | 10.5±0.9 | 12.4±1.1 | 8.5±0.6 | 6.4±0.5 | - | - | 20.1±1.8 | tandfonline.com |

| Compound 10 (sulphonamide deriv.) | 12.6±1.3 | 14.2±1.3 | 9.2±0.8 | 7.8±0.6 | - | - | 25.3±2.1 | tandfonline.com |

| Compound 2 (trimethoxyphenyl deriv.) | - | - | - | - | 2.13 | - | - | tandfonline.com |

| Compound 6 (trimethoxyphenyl deriv.) | - | - | - | - | 2.8 | 0.79 | - | tandfonline.com |

| Compound 11 (trimethoxyphenyl deriv.) | 4.03 | - | - | - | - | - | - | tandfonline.com |

| 5-Fluorouracil | 15.2±1.4 | 18.5±1.6 | 10.3±0.9 | 9.7±0.8 | - | - | >50 | tandfonline.com |

| Docetaxel | 10.8 | - | - | - | 9.65 | 3.98 | - | tandfonline.com |

Understanding the cellular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has shown that these compounds can induce cell death and inhibit proliferation through multiple pathways.

Cell Cycle Arrest: Several studies have demonstrated that this compound derivatives can arrest the cell cycle at different phases. For example, certain sulphonamide-bearing methoxyquinazolinone derivatives were found to cause an accumulation of cells in the sub-G1 phase in MCF-7 cells, which is indicative of apoptosis. tandfonline.comnih.govtandfonline.com Other quinazoline derivatives have been reported to induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net For instance, compound 38 , a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, induced G2/M arrest in A549 cells. researchgate.net Dicerandrol C, an 8-methoxyquinazoline (B3282709) derivative, also induced G0/G1 cell cycle arrest. semanticscholar.org

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Methoxyquinazoline derivatives have been shown to be potent inducers of apoptosis. The sulphonamide-bearing derivatives 6 and 10 increased both early and late apoptosis in MCF-7 cells in a dose-dependent manner. tandfonline.comnih.gov This apoptotic effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins p53 and Bax, as well as caspase-7. tandfonline.comnih.gov Similarly, compound 38 was shown to induce apoptosis in A549 cells. researchgate.net

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division, making it an attractive target for cancer therapy. Some quinazoline derivatives have been identified as inhibitors of tubulin polymerization. While not always specifying a 5-methoxy substitution, these findings highlight a potential mechanism for this class of compounds.

The ultimate test of a potential anticancer agent is its efficacy in vivo. Several this compound derivatives have been evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice, and have demonstrated significant antitumor activity.

For example, a novel phenyl chlormethine-quinazoline derivative showed inhibitory effects on HepG2-xenografted tumor growth in nude mice. dovepress.com In another study, a 1,3,5-triazine (B166579) derivative containing a methoxy (B1213986) group exhibited antitumor activity in a U87-MG human glioblastoma xenograft model. mdpi.com Furthermore, a study on harmine (B1663883) derivatives, which can possess a methoxy group, showed in vivo antitumor activity in an Ehrlich solid carcinoma model. nih.gov A chalcone (B49325) derivative with a methoxy group also demonstrated in vivo antitumor effects in a solid human tumor xenograft mouse model using SMMC-7721 cells. nih.gov

These in vivo studies provide crucial evidence for the therapeutic potential of this compound derivatives and support their further development as clinical candidates for cancer treatment. molaid.commdpi.comesmed.org

Anti-inflammatory Mechanisms

This compound derivatives have demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways and enzymes involved in the inflammatory response.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. frontiersin.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. mdpi.com